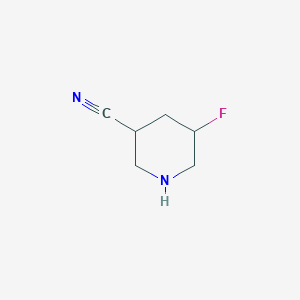
3-Piperidinecarbonitrile, 5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarbonitrile, 5-fluoro- is a fluorinated derivative of piperidinecarbonitrile This compound features a piperidine ring with a nitrile group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinecarbonitrile, 5-fluoro- can be achieved through several methods. One common approach involves the fluorination of piperidinecarbonitrile derivatives. For instance, the fluorination of pyridinecarbonitriles using electrophilic fluorinating reagents can yield the desired fluorinated product . Another method involves the catalytic hydrogenation of pyridinecarbonitriles to produce piperidylmethylamines, which can then be further fluorinated .
Industrial Production Methods: Industrial production of 3-Piperidinecarbonitrile, 5-fluoro- typically involves scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalytic hydrogenation and controlled fluorination reactions are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinecarbonitrile, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields primary amines, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-Piperidinecarbonitrile, 5-fluoro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Mechanism of Action
The mechanism of action of 3-Piperidinecarbonitrile, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .
Comparison with Similar Compounds
3-Piperidinecarbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Pyridinecarbonitrile: Contains a pyridine ring instead of a piperidine ring, leading to distinct reactivity and applications.
2-Methylpyridine: Another heterocyclic compound with different substitution patterns and properties.
Uniqueness: The presence of the fluorine atom at the 5-position in 3-Piperidinecarbonitrile, 5-fluoro- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C6H9FN2 |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
5-fluoropiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H9FN2/c7-6-1-5(2-8)3-9-4-6/h5-6,9H,1,3-4H2 |
InChI Key |
ZSEQIEDEZYDSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
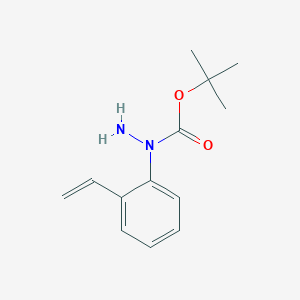
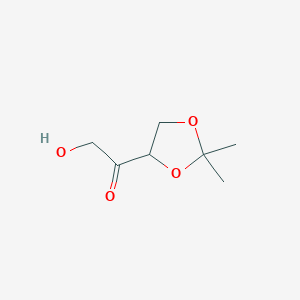

![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
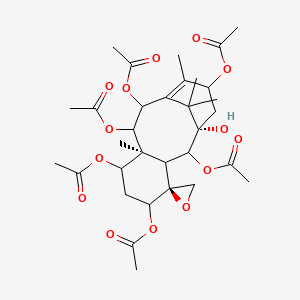
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
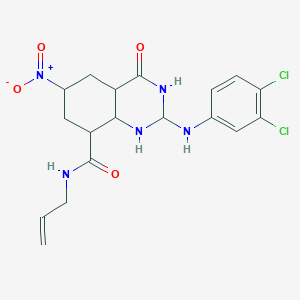
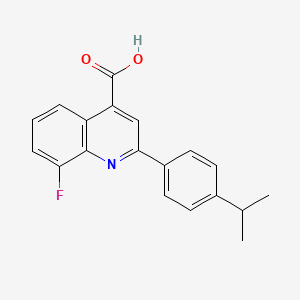
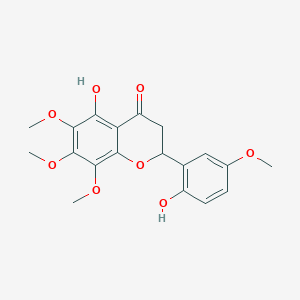
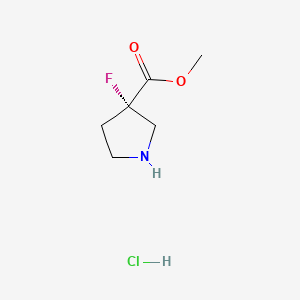
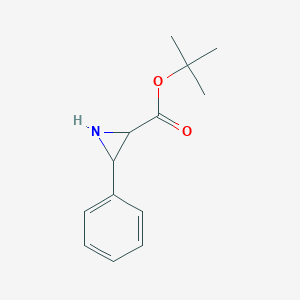
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
